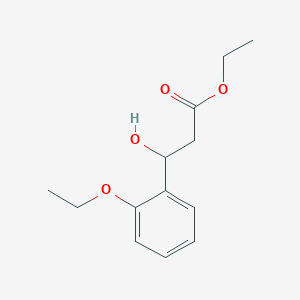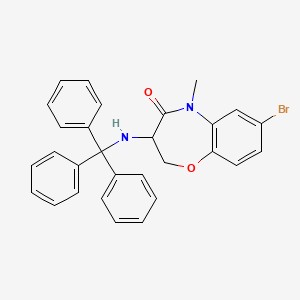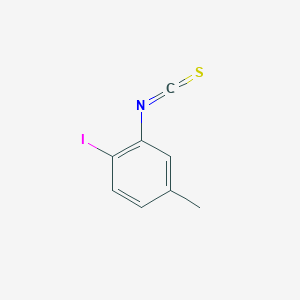![molecular formula C15H20BrNO4S B13685763 Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate](/img/structure/B13685763.png)
Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate is an organic compound with a complex structure, often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a bromine atom, a Boc-protected amino group, and a thioether linkage, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate typically involves multiple steps One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the desired positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, and the Boc-protected amino group can be deprotected under acidic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the development of potential therapeutic agents, particularly in the field of cancer research.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The thioether linkage provides stability and can participate in various biochemical pathways. The bromine atom can also play a role in the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-Bromobenzoate: Similar structure but lacks the thioether and Boc-protected amino group.
Methyl 4-(Bromomethyl)benzoate: Contains a bromomethyl group instead of the thioether linkage.
Methyl 4-Bromo-2-Fluorobenzoate: Similar structure with a fluorine atom instead of the thioether linkage.
Uniqueness: The presence of the Boc-protected amino group allows for selective deprotection and further functionalization, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C15H20BrNO4S |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
methyl 4-bromo-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]benzoate |
InChI |
InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(19)17-7-8-22-12-9-10(16)5-6-11(12)13(18)20-4/h5-6,9H,7-8H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
RJWSKEAVNMCOFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCSC1=C(C=CC(=C1)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)











![N-[3-Bromo-4-(4,4-difluoropiperidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B13685725.png)

